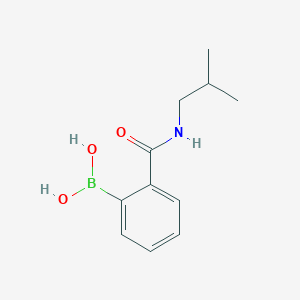![molecular formula C17H18N2O3S B14887318 2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is an organic compound that features a cyclohexane ring, a carboxylic acid group, and a thiazole ring substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Coupling with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyclohexanecarboxylic Acid Moiety: This can be achieved by the hydrogenation of benzoic acid to cyclohexanecarboxylic acid.
Final Coupling: The thiazole derivative is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the thiazole and phenyl groups.
Phenylthiazole derivatives: Compounds with similar thiazole and phenyl structures but different substituents.
Benzoic acid derivatives: Compounds with a benzoic acid core instead of cyclohexanecarboxylic acid.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is unique due to the combination of its cyclohexane ring, thiazole ring, and phenyl group. This combination imparts specific chemical and biological properties that are not observed in simpler analogs or other substituted thiazoles.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c20-15(12-8-4-5-9-13(12)16(21)22)19-17-18-14(10-23-17)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H,21,22)(H,18,19,20) |
InChIキー |
JZOCQCSMIMMERG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


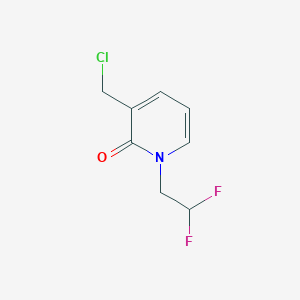

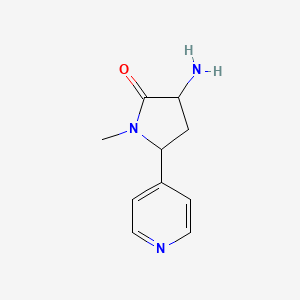

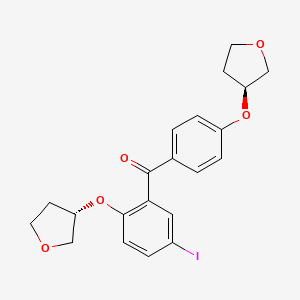
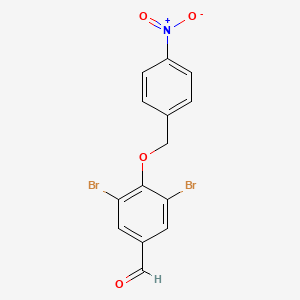
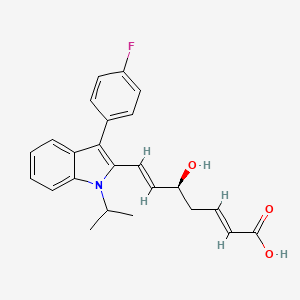

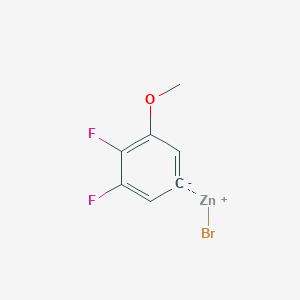

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)

